molecular formula C11H15N3O2 B5765837 3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide

3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide

Cat. No.: B5765837
M. Wt: 221.26 g/mol
InChI Key: FVLYMSBTULCXHQ-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide is an organic compound that belongs to the class of amides This compound features a unique combination of functional groups, including an amino group, a hydroxyimino group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and a suitable precursor for the hydroxyimino group.

    Formation of the Amide Bond: The amide bond is formed by reacting 2,6-dimethylaniline with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with a suitable reagent, such as hydroxylamine or its derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino and hydroxyimino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, acylating agents, or alkylating agents.

Major Products

    Oxidation Products: Oximes, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Halogenated, acylated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)butanamide: Similar structure with an additional carbon in the backbone.

    3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)pentanamide: Similar structure with two additional carbons in the backbone.

Properties

IUPAC Name

(3Z)-3-amino-N-(2,6-dimethylphenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7-4-3-5-8(2)11(7)13-10(15)6-9(12)14-16/h3-5,16H,6H2,1-2H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYMSBTULCXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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